Irreversible Covalent Binding: CC-90003 vs Reversible ATP-Competitive ERK Inhibitors Ulixertinib and LY3214996
CC-90003 is an irreversible covalent inhibitor of ERK1/2, whereas ulixertinib (BVD-523) and LY3214996 (temuterkib) are reversible ATP-competitive inhibitors [1]. The covalent binding mode of CC-90003 results in prolonged target suppression that persists after compound washout, a feature not shared by reversible analogs [1]. This mechanistic distinction was validated in preclinical studies using a proprietary occupancy assay, demonstrating sustained ERK inhibition in KRAS-mutant PDX models [1].
| Evidence Dimension | Binding mechanism |
|---|---|
| Target Compound Data | Irreversible covalent binding |
| Comparator Or Baseline | Ulixertinib (reversible ATP-competitive); LY3214996 (reversible ATP-competitive) |
| Quantified Difference | Irreversible vs reversible; sustained target suppression post-washout for CC-90003 vs washout recovery for reversible comparators |
| Conditions | Preclinical cellular washout assays and KRAS-mutant PDX occupancy studies |
Why This Matters
For research applications requiring sustained target engagement independent of continuous drug exposure, CC-90003 provides an irreversible inhibition phenotype that reversible analogs cannot replicate.
- [1] Aronchik I, Dai Y, Labenski M, et al. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. Mol Cancer Res. 2019;17(2):507-519. View Source
